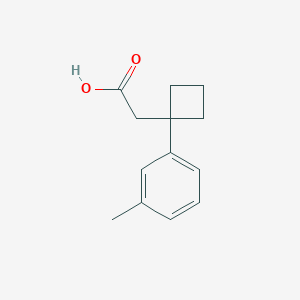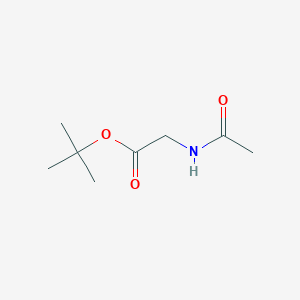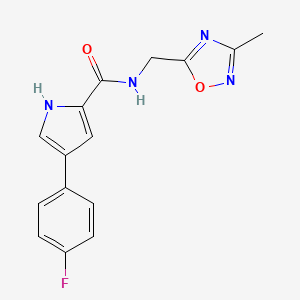
4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a fluorophenyl group, a pyrrole ring, and a 1,2,4-oxadiazole ring. The presence of these groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The compound’s structure includes a pyrrole ring, which is a five-membered ring with one nitrogen atom, and a 1,2,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. These rings are likely to contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-deficient 1,2,4-oxadiazole ring. The fluorophenyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
The 1,3,4-oxadiazole core, a component of the chemical structure , is recognized for its diverse pharmacological properties. Notably, 1,3,4-oxadiazole derivatives have been highlighted for their substantial biological activities, including anti-inflammatory, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral properties. Consequently, these derivatives are of significant interest in drug development, offering a promising scaffold for the creation of new medicinal agents aimed at various therapeutic applications (Bala, Kamboj, & Kumar, 2010).
Sensor Development and Material Science
The 1,3,4-oxadiazole moiety is not only pivotal in medicinal chemistry but also plays a crucial role in material science. Its unique structural characteristics make it suitable for applications in polymers, luminescent materials, and electron-transporting materials. Furthermore, 1,3,4-oxadiazole-based compounds are employed in the development of chemosensors, with their high selectivity and sensitivity being well-documented. These applications underscore the adaptability and significance of the 1,3,4-oxadiazole core across various scientific disciplines (Rana, Salahuddin, & Sahu, 2020).
Synthesis and Chemical Reactivity
The compound's structural constituents, such as 1,3,4-oxadiazole, are known for their extensive chemical reactivity, facilitating the creation of various analogs and derivatives. These synthetic capabilities not only enable the design of compounds with tailored properties for specific applications but also contribute to the exploration of new pharmacological activities, thereby broadening the scope of research and development in the field of medicinal chemistry (Verma et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-19-14(22-20-9)8-18-15(21)13-6-11(7-17-13)10-2-4-12(16)5-3-10/h2-7,17H,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRVRJHFNBAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2626586.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B2626589.png)

![Ethyl 3-[[2-(3-bromo-6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2626593.png)
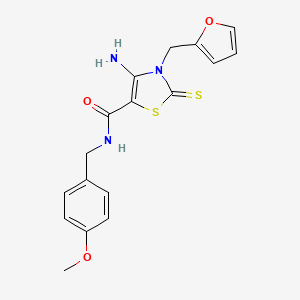




![3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B2626601.png)
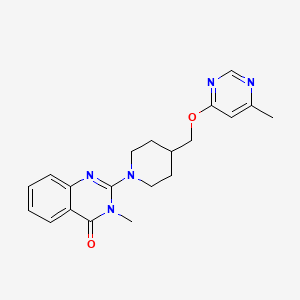
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2626606.png)
